2-Cyclobutoxy-6-fluorobenzoic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclobutoxy-6-fluorobenzoic acid can be achieved through several methods. One common approach involves the nucleophilic fluorination of 1-arylbenziodoxolones . This method is advantageous due to its simplicity and efficiency. The reaction typically involves the use of a fluorinating agent, such as potassium fluoride, in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar nucleophilic fluorination techniques. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification methods to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-Cyclobutoxy-6-fluorobenzoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
2-Cyclobutoxy-6-fluorobenzoic acid has diverse applications in scientific research:
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclobutoxy-6-fluorobenzoic acid involves its interaction with specific molecular targets. The cyclobutoxy group and fluorine atom contribute to its reactivity and binding affinity with enzymes and receptors. These interactions can modulate biological pathways and influence cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Fluorobenzoic acid: Similar in structure but lacks the cyclobutoxy group.
2-Chlorobenzoic acid: Contains a chlorine atom instead of fluorine, leading to different chemical properties.
Uniqueness
2-Cyclobutoxy-6-fluorobenzoic acid is unique due to the presence of both the cyclobutoxy group and the fluorine atom, which confer distinct chemical and biological properties. This combination enhances its utility in various applications compared to its simpler analogs .
Properties
IUPAC Name |
2-cyclobutyloxy-6-fluorobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO3/c12-8-5-2-6-9(10(8)11(13)14)15-7-3-1-4-7/h2,5-7H,1,3-4H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVWYFXKYIHOUGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OC2=C(C(=CC=C2)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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